1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by functionalization to introduce the desired substituents.
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Formation of the Pyridazine Core
Starting Materials: Hydrazine hydrate and a suitable dicarbonyl compound (e.g., diethyl oxalate).
Reaction Conditions: The reaction is carried out under reflux in an ethanol solvent, yielding the pyridazine ring after cyclization.
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Functionalization
Amidation: The N-phenyl group is introduced via an amidation reaction using phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields.
Green Chemistry Approaches: Minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with potassium carbonate in acetone.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydropyridazine-3,6-dione: A simpler pyridazine derivative with different substituents.
6-Phenylpyridazine-3-carboxamide: Another pyridazine compound with a phenyl group at a different position.
Uniqueness
1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine core with both benzyl and phenyl groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-5-6-8-15(14)13-22-18(23)12-11-17(21-22)19(24)20-16-9-3-2-4-10-16/h2-12H,13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWBXZKDQWIUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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